Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with three methyl groups attached at positions 1, 3, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl- can be achieved through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically involves heating the reactants in a solvent such as butanol with sodium methoxide as a base .
Industrial Production Methods: Industrial production of this compound may involve the Gould–Jacobs reaction, which is a well-known method for synthesizing pyridopyrimidines. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures
Properties
CAS No. |
88629-00-9 |
---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-7-8(11-5-6)12(2)10(15)13(3)9(7)14/h4-5H,1-3H3 |
InChI Key |
WWKMWVNREUSFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.